molecular formula C13H22N2 B13193674 1-(Pyridin-4-YL)octan-1-amine

1-(Pyridin-4-YL)octan-1-amine

Cat. No.: B13193674
M. Wt: 206.33 g/mol
InChI Key: RUABMRDDNVWFQL-UHFFFAOYSA-N
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Description

1-(Pyridin-4-YL)octan-1-amine is an organic compound featuring a pyridine ring attached to an octylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-YL)octan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with octylamine under basic conditions. The reaction typically requires a solvent such as toluene and a base like potassium carbonate. The mixture is heated to reflux, allowing the nucleophilic substitution to occur, yielding this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-YL)octan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Pyridin-4-YL)octan-1-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-YL)octan-1-amine largely depends on its interaction with biological targets. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-4-YL)octan-1-amine stands out due to its longer alkyl chain, which can influence its lipophilicity and membrane permeability. This property makes it particularly interesting for applications requiring enhanced cellular uptake or interaction with lipid membranes .

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

1-pyridin-4-yloctan-1-amine

InChI

InChI=1S/C13H22N2/c1-2-3-4-5-6-7-13(14)12-8-10-15-11-9-12/h8-11,13H,2-7,14H2,1H3

InChI Key

RUABMRDDNVWFQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1=CC=NC=C1)N

Origin of Product

United States

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